molecular formula C19H29BO4 B8260194 Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B8260194
M. Wt: 332.2 g/mol
InChI Key: DNOSKRYUVQOMEZ-UHFFFAOYSA-N
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Description

Structure and Applications Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative characterized by a tert-butyl propanoate group linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its tert-butyl ester group enhances steric protection, improving stability during synthetic procedures, while the dioxaborolane moiety facilitates efficient transmetalation in palladium-catalyzed reactions .

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)13-10-14-8-11-15(12-9-14)20-23-18(4,5)19(6,7)24-20/h8-9,11-12H,10,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOSKRYUVQOMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Reaction Conditions

The palladium-catalyzed borylation requires precise stoichiometry and inert conditions. A representative protocol involves:

  • Catalyst : PdCl2(dppf)·CH2Cl2 (5 mol%)

  • Ligand : dppf (5 mol%)

  • Base : KOAc (3–3.5 equivalents)

  • Solvent : Anhydrous 1,4-dioxane

  • Temperature : 80–100°C

  • Duration : 3–16 hours under argon or nitrogen.

For example, a mixture of tert-butyl 3-(4-bromophenyl)propanoate (10.1 mmol), B2Pin2 (1.2 equivalents), KOAc (3.5 equivalents), and the palladium-ligand system in dioxane achieves 79–90% yield after 16 hours at 80°C.

Substrate Scope and Adaptability

While the provided search results focus on bicyclic azabicyclo substrates (e.g., tert-butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate), the methodology directly applies to phenylpropanoate derivatives. The triflate or bromine leaving group is replaced by the boronate ester via Pd-mediated coupling, irrespective of the core structure.

Optimization of Reaction Parameters

Temperature and Time Variations

ParameterEffect on YieldExample Conditions
80°C for 16 h 79–90%Standard for bulky substrates
80°C for 3 h 89%Accelerated with excess B2Pin2
100°C for 3 h 79%Risk of side reactions increases

Higher temperatures reduce reaction time but may compromise selectivity. Prolonged heating at 80°C ensures complete conversion without degradation.

Catalyst Loading and Ligand Ratios

A 1:1 ratio of PdCl2(dppf) to dppf ligand is critical for stabilizing the active Pd(0) species. Reducing the catalyst load below 5 mol% significantly decreases yield, as observed in entries with 1.4 mmol PdCl2(dppf) per 28.4 mmol substrate.

Workup and Purification Techniques

Post-reaction, the crude product is isolated via:

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Extraction : Ethyl acetate/water partitioning to remove inorganic salts.

  • Chromatography : Silica gel column eluting with ethyl acetate/hexanes (0–40%) to isolate the boronate ester.

Purified yields consistently exceed 85% when using gradient elution, with the target compound exhibiting Rf = 0.3–0.4 in 20% ethyl acetate/hexanes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryls: From Suzuki-Miyaura coupling.

    Phenols: From oxidation.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the dioxaborolane group into pharmaceutical compounds has been linked to enhanced biological activity. Some of the notable applications include:

  • Anticancer Activity : Compounds containing boron have been shown to exhibit anticancer properties. The dioxaborolane moiety may enhance the ability of the compound to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Enzyme Inhibition : The presence of aromatic and boron-containing groups can lead to the inhibition of specific enzymes. For instance, derivatives of similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
  • Neuroprotective Properties : Some studies suggest that boron-containing compounds may protect neurons by modulating neurotransmitter levels or reducing oxidative stress .

Organic Synthesis

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can serve as a versatile intermediate in organic synthesis:

  • Cross-Coupling Reactions : The dioxaborolane group is known for its utility in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
  • Synthesis of Complex Molecules : Its structure can be modified to synthesize various complex organic molecules that are valuable in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. The compound may be used as a monomer or additive in the synthesis of advanced materials .
  • Optoelectronic Devices : Due to its electronic properties, it could potentially be applied in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Several studies have investigated the applications of related compounds:

  • Anticancer Studies : Research has indicated that boron-containing compounds can selectively target cancer cells while sparing normal cells. A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar dioxaborolane derivatives against various cancer cell lines .
  • Enzyme Inhibition Research : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrazole derivatives with boron functionalities exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
  • Material Development : Research presented at the American Chemical Society meeting discussed the use of boron-containing polymers in improving material properties for aerospace applications .

Mechanism of Action

The mechanism by which tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is structurally analogous to several boronic esters, differing primarily in substituents and backbone length. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (Target) C₁₉H₂₉BO₄ 344.25 g/mol tert-butyl ester, phenyl-dioxaborolane Suzuki coupling, drug synthesis
Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₆H₂₉BO₄ 308.19 g/mol n-butyl ester, phenyl-dioxaborolane Polymer chemistry
Methyl 2-methyl-3-(dioxaborolanyl)propanoate C₁₂H₂₁BO₄ 248.11 g/mol methyl ester, branched alkyl chain Specialty materials
Tert-butyl 4-(3-(dioxaborolanyl)phenyl)piperazine-1-carboxylate C₂₁H₃₃BN₂O₄ 396.31 g/mol piperazine-carboxylate, phenyl-dioxaborolane Kinase inhibitor synthesis

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound reduces hydrolysis susceptibility compared to methyl or n-butyl esters, enabling prolonged shelf stability .
  • Reactivity : The phenyl-dioxaborolane group exhibits higher cross-coupling efficiency compared to aliphatic dioxaborolanes due to enhanced resonance stabilization during transmetalation .
  • Functional Diversity : Piperazine-containing analogs (e.g., ) are tailored for drug discovery, leveraging the dioxaborolane’s compatibility with bioactive scaffolds .
Spectral and Analytical Data
  • NMR Signatures: The target compound’s ¹H NMR (CDCl₃) displays distinct signals at δ 1.23 (s, 12H, dioxaborolane methyl), 1.42 (s, 9H, tert-butyl), and 2.34 ppm (t, 2H, propanoate CH₂), corroborating its structure . In contrast, piperazine-containing analogs show additional peaks for NH and piperazine protons at δ 3.2–3.5 ppm .
  • HRMS : The target’s [M+Na]⁺ ion at m/z 279.1749 (calculated 279.1744) confirms purity, while butyl analogs exhibit lower molecular ion clusters due to fragmentation .

Biological Activity

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H30BNO4
  • CAS Number : 900503-08-4
  • Molecular Weight : 335.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane moieties can exhibit enzyme inhibition properties. For instance:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For example, studies have reported that similar dioxaborolane derivatives can act as inhibitors for tryptophan hydroxylase (TPH1), which is crucial for serotonin synthesis .
  • Binding Affinity and Selectivity : The structural features of this compound allow it to bind selectively to target enzymes. The introduction of the tert-butyl group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with intracellular targets .

Biological Evaluations and Case Studies

Several studies have evaluated the biological activity of similar compounds based on their structural analogs:

Table 1: Summary of Biological Activities

CompoundTarget EnzymeInhibition (%)Reference
Compound ATPH164% at 100 µM
Compound BPfA-M1Ki = 0.011 µM
Compound CPfA-M17Ki = 0.065 µM

These findings suggest that modifications in the molecular structure can lead to significant variations in biological activity.

Pharmacological Applications

The potential applications of this compound include:

  • Obesity and Metabolic Disorders : Given its inhibitory effects on TPH1, this compound may be explored for therapeutic use in obesity management by modulating serotonin levels .
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens due to their ability to disrupt metabolic processes within microorganisms .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki coupling. A common procedure involves reacting a tert-butyl ester precursor (e.g., tert-butyl 3-(4-bromophenyl)propanoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas . Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) or extraction with non-polar solvents (e.g., tetrachloroethylene-d6), followed by NMR validation (¹H, ¹³C, ¹¹B) to confirm boronate ester formation .

Basic: How is the structural integrity of this boronate ester validated in academic research?

Routine characterization includes:

  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.42 ppm, singlet) and dioxaborolane methyl groups (δ ~1.23 ppm, singlet). The propanoate chain shows triplet/triplet splitting (e.g., δ 2.34 ppm, J = 1.5 Hz) .
  • ¹¹B NMR : A sharp peak at δ ~33–34 ppm confirms boronate ester formation .
  • HRMS : The sodium adduct [M+Na]⁺ is observed (e.g., m/z 279.1749 for C₁₃H₂₅BNaO₄) .
  • IR : Peaks at ~1140 cm⁻¹ (B–O) and ~845 cm⁻¹ (pinacol C–H) further corroborate the structure .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in boronate ester synthesis?

Low yields often arise from incomplete transmetallation or competing side reactions. Strategies include:

  • Catalyst tuning : Use Pd catalysts with electron-rich ligands (e.g., XPhos) to enhance oxidative addition .
  • Solvent effects : Anhydrous THF or DMF improves boron reagent solubility and stabilizes intermediates .
  • Temperature control : Gradual heating (e.g., 80°C → reflux) minimizes decomposition of heat-sensitive intermediates .
  • Workup adjustments : Acidic quench (e.g., citric acid) removes unreacted boronic acid, while repeated extractions reduce polar byproducts .

Advanced: How should researchers address contradictions in reported purification protocols for this compound?

Discrepancies in purification (e.g., flash chromatography vs. simple extraction) may stem from batch-specific impurities. To resolve:

  • TLC monitoring : Use EtOAc/hexane (1:9) with Rf ~0.35 to track the product band .
  • Recrystallization trials : Test solvents like cold hexane or diethyl ether to isolate crystalline forms .
  • Quantitative ¹H NMR : Compare integration ratios of tert-butyl (9H) and pinacol methyl (12H) groups to assess purity .

Advanced: What are the challenges in using this boronate ester in Suzuki-Miyaura couplings for complex molecule synthesis?

Key challenges include:

  • Steric hindrance : The tert-butyl group may slow transmetallation. Mitigate by using bulky aryl partners (e.g., electron-deficient aryl halides) .
  • Hydrolytic instability : Protect the ester from moisture by conducting reactions under strict anhydrous conditions .
  • Competing protodeboronation : Additives like K₃PO₄ or phase-transfer catalysts (e.g., TBAB) stabilize the boronate intermediate .

Advanced: How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?

Design a stability study:

  • Buffer systems : Incubate the compound in pH 2–10 buffers (e.g., HCl/NaOAc for acidic, NaHCO₃/NaOH for basic).
  • Kinetic monitoring : Use ¹H NMR to track tert-butyl signal decay over time.
  • TGA/DSC : Assess thermal stability (mp ~94–99°C for related boronate esters) to correlate with hydrolytic resistance .

Advanced: What strategies improve regioselectivity in derivatizing the phenyl ring of this boronate ester?

Direct functionalization requires careful electrophile control:

  • Directed ortho-metalation : Use directing groups (e.g., –Boc) to install substituents at specific positions .
  • Cross-coupling : Employ Pd/Ni catalysts for selective C–H activation at meta/para positions .
  • Protection/deprotection : Temporarily mask the boronate ester with diethanolamine to prevent unwanted reactivity .

Advanced: How can air-sensitive intermediates derived from this compound be handled in multistep syntheses?

Best practices include:

  • Schlenk techniques : Use flame-dried glassware and inert gas (N₂/Ar) for transfers .
  • Glovebox storage : Store intermediates in anhydrous solvents (e.g., THF) at –20°C .
  • In situ quenching : Convert boronate esters to stable trifluoroborate salts using KHF₂ .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to separate pinacol byproducts .
  • LC-MS/MS : Detect hydrolyzed boronic acid (m/z ~181) or tert-butyl degradation products .
  • Elemental analysis : Validate boron content (theoretical ~3.8%) to confirm stoichiometric purity .

Advanced: How can computational modeling aid in predicting the reactivity of this boronate ester?

  • DFT calculations : Optimize transition states for Suzuki couplings to predict regioselectivity .
  • Solvent modeling : COSMO-RS simulations assess solvent effects on reaction rates .
  • ADMET profiling : Predict metabolic stability using tools like SwissADME to guide pharmacological studies .

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